molecular formula C8H14N4O6 B12333678 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose CAS No. 869186-83-4

2-[(Azidoacetyl)amino]-2-deoxy-D-galactose

Cat. No.: B12333678
CAS No.: 869186-83-4
M. Wt: 262.22 g/mol
InChI Key: SBNIXWHTKPFIQR-LAHCRNKXSA-N
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Description

Significance of Glycans in Cellular Processes and Biological Systems

Glycans are complex carbohydrate molecules that are among the four primary components of the cell, alongside DNA, proteins, and lipids. glycanage.com These sugar chains are often covalently attached to proteins and lipids, forming glycoconjugates known as glycoproteins and glycolipids, respectively. longdom.org This process, called glycosylation, is a critical post-translational modification that occurs in the endoplasmic reticulum and Golgi apparatus, profoundly influencing protein folding, stability, and function. longdom.orgwikipedia.org

The structural diversity of glycans is immense, arising from variations in the types of monosaccharide units (such as glucose, galactose, and mannose), their linkage patterns, and their branching. longdom.orglongdom.org This complexity allows them to participate in a vast array of biological processes. Glycans on the cell surface are fundamental to cell-cell recognition, communication, and adhesion. longdom.org They are integral to immune responses, helping to distinguish between "self" and "non-self," and are involved in the migration patterns of immune cells. wikipedia.org The ABO blood group system, for instance, is determined by specific glycans on the surface of red blood cells. longdom.org

Furthermore, glycans play roles in host-pathogen interactions, as many bacteria and viruses use cell surface glycans to initiate infection. news-medical.netcas.org Within organisms, they also serve as energy sources and structural components, such as cellulose (B213188) in plants and chitin (B13524) in arthropod exoskeletons. longdom.orgnews-medical.net Given their involvement in nearly every aspect of cellular function and physiology, it is not surprising that alterations in glycosylation are linked to numerous diseases, including cancer and chronic inflammation. glycanage.comnews-medical.net

Evolution of Chemical Biology Tools for Glycoscience Research

Studying glycans presents significant challenges. Unlike proteins and nucleic acids, glycan structures are not directly encoded in the genome. nih.gov Their synthesis is a complex enzymatic process, resulting in dynamic and heterogeneous structures that are difficult to analyze using traditional biological methods. nih.gov This has historically made glycans the "dark matter" of the biological universe. nih.gov

To overcome these hurdles, the field of chemical biology has introduced a powerful suite of tools. capes.gov.br The evolution of these tools has been crucial for the advancement of glycoscience. bates.edu Early research relied on traditional carbohydrate chemistry and biochemistry. nih.gov However, recent decades have seen the development of innovative chemical approaches designed to study glycans in their native biological contexts, such as living cells and organisms. capes.gov.brnih.gov These modern tools, including chemical reporters and bioorthogonal chemistry, have enabled researchers to label, visualize, and identify glycans and their associated proteins, providing unprecedented insight into their functions. rsc.orgnih.govyoutube.com

Foundations of Bioorthogonal Chemistry in Glycan Studies

A cornerstone of modern chemical glycobiology is bioorthogonal chemistry. Coined by Carolyn Bertozzi, the term describes chemical reactions that can occur inside living systems without interfering with native biochemical processes. cas.orgacs.org For a reaction to be considered bioorthogonal, it must meet several strict criteria:

Biocompatibility : The reaction must proceed at physiological temperature and pH without being toxic to the biological system. cas.orgacs.org

Selectivity : The reacting partners must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a cell. nih.gov

Kinetics : The reaction must be fast and high-yielding even at the low concentrations typical of biological molecules. acs.org

Inertness : The functional groups used should be abiotic, meaning they are not naturally present in the biological system to avoid side reactions. acs.org

This strategy has been revolutionary for studying glycans. cas.org The most common approach involves introducing a "bioorthogonal handle," such as an azide (B81097) or an alkyne group, into glycans via metabolic labeling. rsc.org This handle can then be selectively targeted with a probe (e.g., a fluorescent dye or an affinity tag) carrying a complementary reactive partner. cas.org This allows for the specific visualization or enrichment of the labeled glycans. rsc.org Key bioorthogonal reactions used in glycoscience are summarized in the table below.

Reaction Reacting Group 1 Reacting Group 2 Notes
Staudinger Ligation AzidePhosphine (B1218219)One of the first bioorthogonal reactions used for cell surface glycan labeling. nih.gov
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzideTerminal AlkyneA highly efficient "click chemistry" reaction, though the copper catalyst can have some toxicity. cas.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideStrained Alkyne (e.g., cyclooctyne)A copper-free version of the azide-alkyne cycloaddition, making it highly suitable for live-cell imaging. nih.gov
Inverse-Electron-Demand Diels-Alder Reaction TetrazineStrained Alkyne/AlkeneKnown for its exceptionally fast reaction kinetics, making it one of the fastest bioorthogonal reactions available. nih.gov

Role of Metabolic Chemical Reporters in Advancing Glycomics and Glycoproteomics

Metabolic chemical reporters (MCRs) are synthetic analogs of natural monosaccharides that have been modified to include a bioorthogonal functional group. rsc.orgfrontiersin.org The compound at the center of this article, 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose , is a prime example of an MCR. bioscience.co.uk It is an analog of N-acetylgalactosamine (GalNAc) where an azidoacetyl group replaces the N-acetyl group. biosynth.comglycodepot.com

The use of MCRs involves a powerful two-step strategy:

Metabolic Incorporation : The MCR is introduced to cells or organisms. The cell's own metabolic machinery recognizes the MCR as a natural sugar and incorporates it into newly synthesized glycans and glycoproteins. rsc.orgfrontiersin.orgnih.gov

Bioorthogonal Ligation : The bioorthogonal handle (e.g., the azide group in this compound) now present on the glycans can be covalently tagged with a probe molecule through a bioorthogonal reaction. nih.govfrontiersin.org

This approach effectively allows researchers to "tag" and study specific classes of glycoconjugates. nih.gov By choosing different MCRs and probes, scientists can visualize glycan localization and dynamics, identify specific glycoproteins from complex mixtures, and track changes in glycosylation associated with development or disease. nih.govfrontiersin.orgnih.gov MCRs like this compound have become indispensable tools, driving significant advances in the fields of glycomics (the study of the entire set of glycans in an organism) and glycoproteomics (the comprehensive analysis of glycoproteins). rsc.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
Molecular Formula C8H14N4O6 glycodepot.comnih.gov
Molecular Weight 262.22 g/mol glycodepot.com
Synonyms N-Azidoacetylgalactosamine, GalNAz medchemexpress.cn

| Primary Function | Metabolic Chemical Reporter for Glycans | bioscience.co.uk |

Table 2: Key Applications of Metabolic Chemical Reporters in Glycoscience

Application Description
Glycan Imaging Visualization of the localization and dynamics of specific glycan types within cells and in living organisms using fluorescent probes. nih.govnih.gov
Glycoproteomic Profiling Enrichment and identification of glycoproteins from complex biological samples using affinity tags (like biotin), followed by mass spectrometry analysis. youtube.comnih.gov
Tracking Disease States Monitoring changes in glycan expression and structure that are associated with diseases such as cancer or inflammation. news-medical.netnih.gov
Drug Delivery and Targeting Development of targeted therapies by labeling specific cell populations that exhibit unique glycan signatures. cas.org

| Studying Glycan Biosynthesis | Elucidating the pathways and enzymes involved in the synthesis and metabolism of glycans. frontiersin.orgfrontiersin.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

869186-83-4

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

IUPAC Name

2-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8-/m0/s1

InChI Key

SBNIXWHTKPFIQR-LAHCRNKXSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Origin of Product

United States

Cellular Metabolism and Glycosylation Pathway Integration of 2 Azidoacetyl Amino 2 Deoxy D Galactose

Bioavailability and Intracellular Uptake Mechanisms of Azidoacetylated Sugar Analogs

The bioavailability of azidoacetylated sugar analogs like 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose is significantly enhanced by peracetylation. The acetyl groups render the molecule more lipophilic, facilitating its passage across the cell membrane. researchgate.net Once inside the cell, non-specific cytosolic carboxylesterases efficiently remove the acetyl groups, releasing the free azido (B1232118) sugar and trapping it within the cytoplasm for subsequent metabolic processing. researchgate.netnih.gov This strategy of using peracetylated sugars has been shown to improve cellular uptake compared to their non-acetylated counterparts. nih.gov

The uptake of the peracetylated precursor, often referred to as Ac4GalNAz, leads to a dose-dependent increase in the presentation of azides on the cell surface, with saturation observed in cell lines like Chinese Hamster Ovary (CHO) cells at approximately 50 μM. nih.gov This indicates that the uptake and metabolic machinery can become saturated at higher concentrations.

Metabolic Flux and Incorporation into Endogenous Glycoconjugates

Following deacetylation, this compound (GalNAz) enters the cell's natural metabolic pathways. It is primarily processed through the GalNAc salvage pathway, where it is converted into the corresponding nucleotide sugar, UDP-N-azidoacetylgalactosamine (UDP-GalNAz). nih.govnih.gov This UDP-sugar serves as a donor substrate for various glycosyltransferases, which incorporate the GalNAz moiety into growing glycan chains on proteins and lipids. sigmaaldrich.com

A crucial aspect of GalNAz metabolism is its potential for metabolic cross-talk. The enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz). nih.govnih.gov This epimerization allows GalNAz to label not only GalNAc-containing structures but also those that utilize GlcNAc, most notably the nucleocytoplasmic O-GlcNAc modification. nih.gov

Specificity for O-GlcNAc Pathway Modifications and Substrates

The introduction of this compound into cells leads to the labeling of proteins modified by O-linked β-N-acetylglucosamine (O-GlcNAc). This occurs due to the aforementioned GALE-dependent epimerization of UDP-GalNAz to UDP-GlcNAz. nih.gov O-GlcNAc transferase (OGT), the enzyme responsible for adding O-GlcNAc to nuclear and cytoplasmic proteins, accepts UDP-GlcNAz as a substrate. nih.govnih.gov This allows the azido-sugar to be appended to a wide range of OGT substrates, enabling their subsequent detection and identification. nih.gov

Interestingly, studies have shown that feeding cells with Ac4GalNAz can result in more robust labeling of O-GlcNAcylated proteins than feeding with the corresponding glucosamine (B1671600) analog, Ac4GlcNAz. nih.gov This enhanced labeling is attributed to the kinetics of the salvage pathways, where the conversion of GalNAz-1-phosphate to UDP-GalNAz by the pyrophosphorylase AGX1 is more efficient than the corresponding reaction for GlcNAz-1-phosphate. nih.govnih.gov The subsequent epimerization of UDP-GalNAz provides a ready supply of UDP-GlcNAz for OGT.

However, this metabolic cross-talk means that Ac4GalNAz is not entirely specific for one glycosylation pathway, as it can label both mucin-type O-glycans (which start with GalNAc) and O-GlcNAc-modified proteins. nih.govnih.gov In GALE-deficient cells, such as the ldlD CHO cell line, this epimerization is blocked, and Ac4GalNAz treatment does not lead to the labeling of O-GlcNAcylated proteins, confirming the crucial role of the GALE enzyme in this process. nih.gov

Table 1: Metabolic Fate and Pathway Specificity of Azidoacetylated Sugars

Azido Sugar Fed to Cells Primary UDP-Sugar Formed Epimerization Product (via GALE) Major Glycan Classes Labeled Reference
Ac4GalNAz UDP-GalNAz UDP-GlcNAz Mucin-type O-glycans, O-GlcNAc nih.gov, nih.gov
Ac4GlcNAz UDP-GlcNAz UDP-GalNAz O-GlcNAc, some cell surface glycans nih.gov, nih.gov
Ac34FGalNAz UDP-4FGalNAz None (Blocked) O-GlcNAc (preferentially) acs.org

Enzymatic Processing by Glycosyltransferases and Glycosidases

The incorporation of this compound into glycoconjugates is dependent on its recognition and utilization by glycosyltransferases. The activated form, UDP-GalNAz, is a substrate for polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAc-Ts), which initiate mucin-type O-glycosylation. nih.gov It is also a substrate, albeit a less efficient one, for O-GlcNAc transferase (OGT) after conversion to UDP-GlcNAz. acs.org

Studies using glycosidases as model enzymes suggest that the presence of an azido group, which is larger than the hydroxyl group it replaces, can be poorly tolerated by carbohydrate-processing enzymes. acs.org The catalytic efficiency (kcat/Km) for glycosidases acting on substrates with an azide (B81097) in the N-acetyl group (2-azidoacetamide) can be significantly reduced, with many enzymes showing less than 5% of the activity they have towards the natural substrate. acs.org This suggests that while glycosyltransferases can process azido-sugars, the efficiency may be lower than with their natural counterparts. This differential acceptance by enzymes can lead to variations in glycan profiles between different cell types. acs.org

To overcome the potentially lower efficiency of wild-type enzymes, mutant glycosyltransferases have been engineered. For example, the Y289L mutant of β-1,4-galactosyltransferase (Y289L-Gal-T1) can transfer GalNAz from UDP-GalNAz to terminal GlcNAc residues on glycoconjugates, a reaction not efficiently catalyzed by the wild-type enzyme. jenabioscience.comjenabioscience.com

Table 2: Relative Activity of Glycosyltransferases and Glycosidases with Azido-Sugar Substrates

Enzyme Substrate(s) Relative Activity/Efficiency Key Finding Reference
O-GlcNAc Transferase (OGT) UDP-GlcNAc, UDP-GalNAc, UDP-GlcNAz, UDP-4FGalNAz UDP-GlcNAc > UDP-GlcNAz > UDP-4FGalNAz > UDP-GalNAc OGT accepts various azido-modified UDP-sugars, but with differing efficiencies. acs.org
Human UDP-GalNAc Pyrophosphorylase (AGX1) GalNAc-1-P, GlcNAc-1-P, 6-azido-GalNAc-1-P Good tolerance for 6-azido derivatives. AGX1 is efficient in producing UDP-6-azido-GalNAc. nih.gov
Various Glycosidases Azido-GlcNAc-MU kcat/Km values are often <5% compared to the natural substrate. Azide substitution within the N-acetyl group is poorly tolerated. acs.org
Mutant β-1,4-Galactosyltransferase (Y289L) UDP-GalNAz Efficient transfer to GlcNAc acceptors. Mutation broadens substrate specificity to include UDP-GalNAz. jenabioscience.com, jenabioscience.com

Perturbations of Endogenous Glycosylation Homeostasis and Flux

The introduction of azidoacetylated sugar analogs can perturb the delicate balance of cellular glycosylation. Feeding cells with these analogs alters the intracellular pools of nucleotide sugars. For instance, culturing cells with GalNAz can lead to a modest increase in the levels of UDP-GlcNAc and UDP-GalNAc (by ~70% and ~50% respectively), while also leading to the formation of UDP-GalNAz and its epimer, UDP-GlcNAz. nih.gov

Engineered Enzymatic Glycan Remodeling Utilizing Azidoacetylated Galactosamine

This compound is a valuable substrate in the field of chemoenzymatic synthesis and glycan remodeling. This approach allows for the creation of homogeneous glycoproteins with precisely defined glycan structures, which is particularly important for therapeutic proteins like antibodies. sigmaaldrich.comnih.gov

One common strategy involves a two-step enzymatic process. First, an endoglycosidase (like EndoS2) is used to trim the heterogeneous native N-glycans from a glycoprotein (B1211001), leaving a single GlcNAc residue attached to the asparagine. nih.gov In the second step, a mutant glycosyltransferase (a "glycosynthase") or an engineered transferase is used to attach a new, homogeneous glycan structure that has been functionalized with an azide. sigmaaldrich.comnih.gov For example, a mutant galactosyltransferase can transfer a GalNAz moiety to terminal GlcNAc residues. jenabioscience.com The introduced azide then serves as a chemical handle for "click chemistry," allowing for the site-specific conjugation of various molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG). sigmaaldrich.com This method has been successfully used to generate site-specific antibody-drug conjugates (ADCs) with high homogeneity and stability. nih.govnih.gov

The efficiency of these chemoenzymatic reactions can be high. For example, complete conversion of an antibody to its azide-tagged form has been achieved using disaccharide oxazolines as donor substrates with the endoglycosidase Endo-S2, demonstrating the feasibility of these methods for producing modified glycoproteins. researchgate.net

Bioorthogonal Ligation Methodologies and Applications for Glycan Detection

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Glycoconjugate Labeling

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction for labeling glycans tagged with 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose. chempep.comcloudfront.net This reaction involves the [3+2] cycloaddition between the azide (B81097) group on the sugar and a terminal alkyne-functionalized probe, forming a stable triazole linkage. cloudfront.netru.nl The reaction's speed and specificity are significantly enhanced by a copper(I) catalyst. acs.org

To facilitate cellular uptake, the peracetylated form of GalNAz, known as Ac4GalNAz, is often used. chempep.comlumiprobe.com Once inside the cell, esterases remove the acetyl groups, and the resulting GalNAz is metabolized and incorporated into O-linked glycoproteins. jci.orgchempep.com These azide-modified glycoconjugates can then be detected by CuAAC. For example, in studies involving Jurkat cells, lysates from cells treated with Ac4GalNAz were reacted with alkyne-functionalized probes, such as isotopically labeled biotin (B1667282) tags or fluorescent dyes like TAMRA-alkyne, to enrich and visualize the labeled glycoproteins. nih.govacs.org

The application of CuAAC with Ac4GalNAz has been demonstrated in various cell lines, including Chinese Hamster Ovary (CHO) cells and Jurkat cells, for the detection of protein glycosylation through in-gel fluorescence and proteomic analysis. nih.govacs.org Researchers have successfully used this method to label and identify specific glycosylated proteins, providing insights into glycan dynamics and function. chempep.com

Table 1: Examples of CuAAC Applications with Ac4GalNAz
Cell LineAc4GalNAz ConcentrationProbeApplicationFinding
Jurkat Cells50 μMIsotopically labeled, cleavable biotin tagsEnrichment of labeled proteins for proteomic analysisSuccessful enrichment of O-linked glycoproteins. nih.govacs.org
CHO Cells50 μMTAMRA-alkyneIn-gel fluorescence detection of labeled proteinsVisualization of a variety of labeled proteins. nih.gov

Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live-System Probing

A significant limitation of CuAAC is the cytotoxicity associated with the copper catalyst, which restricts its use in living cells and organisms. acs.orgnih.gov To circumvent this issue, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This method utilizes a strained cyclooctyne (B158145) that reacts readily with azides without the need for a catalyst, making it highly biocompatible for probing biological systems in their native state. nih.govresearchgate.net

The metabolic labeling process remains the same, with Ac4GalNAz being incorporated into cellular glycans. The azide-tagged glycans are then targeted with cyclooctyne-conjugated probes. A variety of cyclooctyne reagents have been developed, including difluorinated cyclooctyne (DIFO), biarylazacyclooctynone (BARAC), and dibenzocyclooctyne (DBCO) derivatives, each with different reaction kinetics and stability. jci.orgcloudfront.net

SPAAC has been successfully employed to image glycans in live cells and even in whole organisms. For instance, in developing zebrafish embryos metabolically labeled with Ac4GalNAz, subsequent treatment with a DIFO-conjugated dye enabled the visualization of fucosylated glycans. cloudfront.net In live CHO cells treated with Ac4GalNAz, SPAAC with DBCO-containing fluorescent probes allowed for the detection of labeled glycoproteins by flow cytometry. nih.govacs.org This methodology has proven invaluable for studying glycan trafficking and dynamics in real-time within a living context. acs.org

Table 2: Cyclooctyne Probes Used in SPAAC with Azide-Tagged Glycans
Cyclooctyne ProbeKey FeatureApplication Example
Difluorinated cyclooctyne (DIFO)Fast kinetics and no observable toxicity. acs.orgacs.orgImaging glycans in developing zebrafish. acs.orgcloudfront.net
Biarylazacyclooctynone (BARAC)Improved reaction rate over earlier cyclooctynes. jci.orgcloudfront.netFluorescent labeling in zebrafish embryos. tue.nl
Dibenzocyclooctyne (DBCO)Commonly used for flow cytometry and imaging.Detection of labeled glycoproteins on live CHO cells. nih.govacs.org

Alternative Bioorthogonal Reactions for Azide-Tagged Glycans, including Staudinger Ligation

Prior to the widespread adoption of click chemistry, the Staudinger ligation was a foundational bioorthogonal reaction for studying azide-labeled biomolecules. nih.govnih.gov This reaction involves the coupling of an azide with a specifically engineered triarylphosphine, resulting in a stable amide bond. acs.org Similar to other methods, Ac4GalNAz is used to metabolically introduce the azide handle into O-linked glycoproteins. nih.gov

The Staudinger ligation has been instrumental in the proteomic analysis of mucin-type O-linked glycosylation. nih.gov In various cell types, GalNAz was identified as the optimal substrate for metabolic incorporation into these glycans. The azide-bearing glycoproteins could then be selectively labeled with phosphine (B1218219) probes, such as a FLAG-tagged phosphine, for detection and enrichment. nih.govdeepdyve.com This approach has been validated by labeling recombinant glycoproteins known to possess O-linked glycans with GalNAz. acs.org

Furthermore, the Staudinger ligation has been successfully applied in living animals. nih.gov Mice injected with Ac4GalNAz showed azide-labeled glycoproteins in various tissues. nih.gov In a notable finding, B cell glycoproteins were strongly labeled with GalNAz, while T cell glycoproteins were not, indicating differences in their glycosylation machinery. researchgate.netnih.gov This in vivo application demonstrates the potential of Staudinger ligation for identifying glycoprotein (B1211001) fingerprints associated with different physiological and disease states. nih.gov More recently, a "double-click" strategy has been developed, combining an initial Staudinger ligation or SPAAC with a subsequent, much faster Diels-Alder reaction for in vivo imaging, allowing for the use of lower probe concentrations. nih.gov

Optimization of Ligation Efficiency and Biocompatibility in Biological Contexts

Continuous efforts are being made to optimize the efficiency and biocompatibility of these ligation reactions for more sensitive and robust glycan detection. For CuAAC, a major advancement has been the development of copper(I)-stabilizing ligands, such as tris(triazolylmethyl)amine-based ligands like BTTAA. cloudfront.netlumiprobe.com These ligands accelerate the reaction rate and reduce the amount of copper required, thereby mitigating its cytotoxic effects. cloudfront.netlumiprobe.com

In the realm of SPAAC, research has focused on designing more reactive and stable cyclooctyne probes. The introduction of electron-withdrawing groups, as seen in DIFO, or the development of novel ring structures like BARAC, has significantly increased reaction rates compared to early cyclooctyne derivatives. cloudfront.netacs.org Additionally, the creation of coumarin-conjugated cyclooctyne probes that exhibit fluorescence enhancement upon reaction provides a powerful tool for visualizing biomolecule dynamics in living cells with reduced background signal. researchgate.net

For the Staudinger ligation, while its kinetics are generally slower than click chemistry reactions, its utility in vivo, particularly in mice, remains significant. acs.org The development of phosphine-luciferin reagents that generate bioluminescence upon reaction with azide-labeled glycans offers a highly sensitive method for real-time imaging. acs.org Furthermore, metabolic engineering strategies are being explored to enhance the incorporation of Ac4GalNAz into glycans, which in turn improves the signal from subsequent ligation reactions. chempep.com These optimizations across all methodologies are continually expanding the toolkit available for the precise study of glycobiology in complex biological systems.

Advanced Imaging and Visualization of Glycans Using 2 Azidoacetyl Amino 2 Deoxy D Galactose

Spatiotemporal Resolution in Cellular Glycan Distribution Mapping

The metabolic incorporation of 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose offers remarkable control over the labeling of glycans, enabling researchers to map their distribution in both space and time with high resolution. By controlling the timing of Ac4GalNAz administration and subsequent detection, it is possible to conduct pulse-chase experiments to track the life cycle of glycans—from their synthesis and trafficking through the secretory pathway to their presentation on the cell surface and eventual turnover. nih.gov

This temporal control allows for the differentiation between pre-existing and newly synthesized glycan populations. nih.gov For instance, in a multicolor detection strategy used in developing zebrafish, an initial population of azide-labeled glycans was reacted with a red-fluorescent probe. nih.gov After quenching any unreacted azides, the system was allowed to produce new glycans from the azide-containing precursor. These newly synthesized glycans were then labeled with a green-fluorescent probe, allowing for the simultaneous visualization of "old" and "new" glycan populations and revealing zones of de novo glycan biosynthesis during development. nih.gov

The spatial resolution of this technique allows for detailed mapping of glycan distribution across different cellular compartments and on the cell surface. The small size of the azide (B81097) reporter group minimizes potential structural perturbations to the target glycoconjugates, unlike larger tags such as fluorescent proteins. nih.gov This approach has been used to visualize the localization of O-linked glycans on various mammalian cell lines. nih.gov Furthermore, it's possible to simultaneously map different types of glycans by using multiple, distinct chemical reporters. For example, researchers have co-administered Ac4GalNAz (to label GalNAc-containing glycans with an azide) and a ketone-modified mannosamine (B8667444) analog (Ac4ManLev, to label sialic acids with a ketone). nih.gov The two orthogonal reporters—azide and ketone—can then be detected independently with their respective fluorescent probes, providing a simultaneous view of two different glycan subtypes on the same cell. nih.gov

Table 1: Research Findings on Spatiotemporal Glycan Mapping with Ac4GalNAz

Research FocusModel SystemKey FindingCitation
De Novo Glycan BiosynthesisZebrafish EmbryosMulticolor labeling strategy distinguished between "old" and "new" glycan populations, identifying regions of active glycan synthesis in the jaw, fins, and olfactory organs during development. nih.gov
Multi-Glycan ImagingJurkat CellsSimultaneous detection of two distinct glycan subtypes (sialic acids and GalNAc residues) on the same cell was achieved using azide and ketone as orthogonal chemical reporters. nih.gov
Mucin-Type O-Glycan LabelingldlD CHO CellsGalNAz was shown to be efficiently incorporated into the core position of mucin-type O-linked glycans and could be further elaborated by glycosyltransferases to form more complex structures. nih.gov
Generality of MetabolismVarious Mammalian Cell LinesAc4GalNAz was successfully metabolized and incorporated into glycoproteins across a variety of cell lines, demonstrating the broad applicability of this metabolic labeling approach. nih.gov

Development of Fluorescent Probes for Post-Ligation Glycan Detection

The visualization of glycans metabolically labeled with this compound relies on the subsequent attachment of a fluorescent probe to the incorporated azide group. This is achieved through bioorthogonal ligation reactions, most notably "click chemistry". nih.gov These reactions are highly specific, occurring rapidly under biological conditions without interfering with native cellular processes. scispace.com

Two primary forms of click chemistry are used for this purpose:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the joining of the azide on the glycan with a terminal alkyne on a fluorescent probe, catalyzed by copper(I) ions. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed. jci.org This method uses a strained cyclooctyne (B158145) probe (e.g., DIFO, BARAC) that reacts readily with the azide without the need for a catalyst, making it ideal for in vivo imaging. nih.govjci.org

A wide array of fluorescent probes has been developed for post-ligation detection. Early probes included coumarin- and fluorescein-phosphine conjugates for Staudinger ligation, a precursor to click chemistry. nih.gov However, the field has moved towards probes with improved photophysical properties, such as near-infrared (NIR) dyes like Cy5.5, which are better suited for cellular and whole-animal imaging due to reduced autofluorescence and deeper tissue penetration. nih.gov Other versatile fluorophores, such as Bodipy dyes, have also been adapted for glycan imaging, offering sharp emission peaks and high quantum yields. rsc.org

A significant innovation has been the creation of bioorthogonally activated or "fluorogenic" probes. scispace.comrsc.org These probes are initially non-fluorescent or weakly fluorescent and experience a substantial increase in fluorescence only after reacting with the target azide. rsc.org This "turn-on" mechanism provides a high signal-to-noise ratio and eliminates the need for washing steps to remove unreacted probes, which is particularly advantageous for imaging within living cells and organisms. rsc.org

Table 2: Examples of Fluorescent Probes for Post-Ligation Glycan Detection

Probe TypeLigation ChemistryKey FeaturesApplication ExampleCitation
Cy5.5-phosphineStaudinger LigationNear-infrared (NIR) emission, suitable for cellular and in vivo imaging.Imaging azide-labeled cell surface glycans on Jurkat cells. nih.gov
DIFO-fluorophoresSPAACCopper-free click chemistry, enabling non-toxic labeling of living organisms.Visualizing glycan dynamics in live developing zebrafish. nih.gov jci.org
Alkyne-BodipyCuAACBright, photostable fluorophore with sharp emission; enables multicolor labeling.Site-specific dual-channel imaging of glycans in HeLa and PC9 cancer cells. rsc.org
Terbium Complex (Tb-1)SPAACTime-resolved luminescence with a long lifetime, overcoming autofluorescence.Bioorthogonal ligation with engineered cell-surface glycans for responsive luminescence. scispace.com
Alkyne-AIEgensCuAACAggregation-induced emission (AIE) properties; intense fluorescence in aggregated state.Monitoring metabolic glycoengineering in living systems. rsc.org

High-Resolution Microscopy Techniques in Glycan Imaging

The combination of metabolic labeling with this compound and advanced microscopy techniques has pushed the boundaries of glycan visualization, enabling imaging at the nanoscale. nih.govacs.org Conventional fluorescence microscopy is limited by the diffraction of light, which restricts resolution to approximately 250 nanometers. Super-resolution microscopy methods overcome this barrier, providing unprecedented detail of the glycocalyx architecture. researching.cn

Techniques that have been successfully applied to image Ac4GalNAz-labeled glycans include:

Stochastic Optical Reconstruction Microscopy (STORM): This single-molecule localization microscopy (SMLM) technique involves the stochastic activation and imaging of individual fluorophores over thousands of frames to reconstruct a super-resolved image. nih.govresearchgate.net By labeling Ac4GalNAz-modified glycans with photoswitchable dyes via click chemistry, STORM has been used to visualize the distribution of O-linked glycans on the surface of fixed and living cells with a precision of 10-20 nm. nih.govnih.gov These studies have revealed previously unseen structures, such as the organization of glycans on membrane nanotubes and adhesive filaments. nih.gov

Expansion Microscopy (ExM): This novel technique involves embedding a labeled biological sample into a swellable polymer gel. nih.govacs.org After enzymatic digestion of the cellular components, the gel is physically expanded, isotropically separating the anchored fluorescent probes. This physical magnification allows for nanoscale imaging on conventional, diffraction-limited microscopes. nih.gov Coupling Ac4GalNAz metabolic labeling with ExM provides a powerful and accessible method to "zoom in" on the glycome of cells and tissues. nih.govacs.org

Ångström-Resolution Microscopy: Recent advancements have combined metabolic labeling with techniques like Resolution Enhancement by Sequential Imaging (RESI) to visualize individual sugars within glycans on the cell surface at Ångström-level precision. biorxiv.orgresearchgate.net This extraordinary level of detail allows for the direct visualization of the molecular architecture of the glycocalyx, resolving distances between single sugar residues. researchgate.net

These high-resolution methods are providing new insights into the spatial organization of the glycocalyx, including measurements of its height and the clustering of individual sugars. nih.govresearchgate.net For example, 3D super-resolution imaging of membrane tubules covered in labeled glycans has provided a quantitative approach to measure glycocalyx height. nih.gov

Table 3: High-Resolution Microscopy of Ac4GalNAz-Labeled Glycans

TechniqueCell TypeKey FindingResolutionCitation
STORMHuman Osteosarcoma (U2OS) CellsRevealed the nanoscale distribution of O-linked glycans on membrane nanotubes and adhesive filaments.~20 nm nih.gov
dSTORMSK-N-MC Neuroblastoma CellsVisualized and analyzed the localization density of membrane-associated carbohydrates labeled with Ac4GalNAz.Not Specified researchgate.net
Quantitative Super-Resolution MicroscopyCOS-7 CellsEnabled measurement of glycocalyx height and the distribution of individual sugars distal from the membrane.10-20 nm nih.gov
Expansion Microscopy (ExM)Cells, Tissues, NematodesProvided an expanded, nanoscale view of the glycome using conventional microscopes.Nanoscale nih.govacs.org
Ångström-Resolution Fluorescence MicroscopyHuman Microvascular Endothelial Cells (HMEC)Achieved visualization of individual sugar residues within cell-surface glycans, resolving their spatial distribution and structure.Up to 3 Å biorxiv.orgresearchgate.net

Non-Invasive In Vivo Glycan Imaging Approaches

Extending glycan imaging from cell culture to whole, living organisms is crucial for understanding the roles of glycosylation in development, health, and disease. The use of this compound has been pivotal in developing non-invasive in vivo imaging strategies in model organisms such as zebrafish and mice. nih.govnih.gov This is typically achieved by systemically administering Ac4GalNAz, which is metabolized and incorporated into the glycans of various tissues. uni-konstanz.denih.gov The azide reporter is then detected using bioorthogonal probes suitable for in vivo imaging.

Key approaches for non-invasive in vivo glycan imaging include:

In Vivo Fluorescence Imaging: This has been powerfully demonstrated in developing zebrafish, where copper-free click chemistry (SPAAC) was used to label azide-modified glycans with fluorescent probes. nih.govnih.gov This allowed for the non-invasive visualization of glycan expression and dynamics at subcellular resolution throughout the organism during development. nih.gov In mice, a "double-click" chemistry approach has been used, where an initial in vivo click reaction attaches a bioorthogonal handle, which is then targeted by a second click reaction with a fluorescent probe for imaging. nih.gov

Magnetic Resonance Imaging (MRI): MRI offers tomographic imaging with high spatial resolution and is widely used in clinical settings. To adapt this modality for glycan imaging, researchers have developed a gadolinium-based MRI contrast agent conjugated to a strained cyclooctyne. nih.govresearchgate.net Following metabolic labeling of tissues with Ac4GalNAz in live mice, this bioorthogonal MRI probe is administered. nih.gov The probe reacts with the azide-labeled glycans, leading to a localized increase in the T1 relaxation rate, which generates significant contrast in MR images. nih.govresearchgate.net This method has successfully visualized glycosylated tissues in live mice, with significant contrast observed in tumors, kidneys, liver, pancreas, and spleen. nih.govresearchgate.net

These non-invasive techniques provide a dynamic view of glycan biosynthesis in the context of a whole organism. nih.gov They hold significant potential for studying diseases characterized by altered glycosylation, such as cancer, and for the development of new diagnostic tools. uni-konstanz.denih.gov

Table 4: Research Findings in Non-Invasive In Vivo Glycan Imaging

Imaging ModalityModel OrganismProbe/MethodKey FindingCitation
Fluorescence MicroscopyZebrafishDIFO-fluorophores (via SPAAC)Enabled non-invasive, spatiotemporal analysis of de novo glycan biosynthesis at subcellular resolution during embryonic development. nih.gov
Fluorescence ImagingMouse"Double-Click" Chemistry with TMDIBO-TCO and Tz-DyLightDemonstrated a pre-targeting strategy for non-invasive fluorescence imaging of labeled cell-surface glycans in a living mouse. nih.gov
Magnetic Resonance Imaging (MRI)MouseGadolinium-based bioorthogonal probe (TMDIBO-Lys-Gd)Achieved the first tomographic imaging of glycosylated tissues in live mice, showing significant contrast in tumors and various organs. uni-konstanz.denih.govresearchgate.net

Glycoproteomic and Glycolipidomic Profiling Via 2 Azidoacetyl Amino 2 Deoxy D Galactose Tagging

Mass Spectrometry-Based Characterization of Glycosylation Sites

Following enrichment, mass spectrometry (MS) is the quintessential technology for identifying the labeled proteins and pinpointing the exact sites of glycosylation. nih.govresearchgate.net The workflow typically involves the enzymatic digestion of the enriched glycoproteins, most commonly with trypsin, to generate a mixture of peptides and glycopeptides. researchgate.net

This peptide mixture is then analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). thermofisher.com During MS analysis, the mass of the intact glycopeptide is measured. Subsequently, fragmentation techniques are employed to break the glycopeptide into smaller pieces. Collision-induced dissociation (CID) is a common fragmentation method, but it can cause the labile glycan to detach from the peptide. nih.gov More advanced fragmentation methods, such as electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD), are often preferred as they tend to preserve the glycan structure while fragmenting the peptide backbone, or vice versa. pnas.orgnih.gov This dual information allows for the simultaneous determination of the peptide's amino acid sequence and the composition of the attached glycan.

The identification of a peptide with an attached glycan confirms that the protein is glycosylated. The specific site of attachment—an asparagine (N-linked) or a serine/threonine (O-linked) residue—can be precisely determined from the MS/MS spectrum. nih.govresearchgate.net For N-linked glycans, enzymatic removal of the glycan using Peptide-N-Glycosidase F (PNGase F) prior to MS analysis can also aid in site identification, as this enzyme converts the asparagine residue to aspartic acid, resulting in a characteristic mass shift of 1 Dalton. researchgate.net

Table 2: Research Findings on MS-Based Glycosylation Site Characterization

Protein StudiedKey FindingsMass Spectrometry MethodSource
Cyclooxygenase-2 (COX-2) Confirmed glycosylation at Asn-53 and Asn-130, with evidence of modification at Asn-580.MALDI-TOF MS and nanoESI-Q-TOF MS/MS. nih.gov
Interleukin-4 (IL-4) Identified and quantified 52 different glycoforms at a single N-glycosylation site.LC-MS/MS with EThcD fragmentation. koreascience.kr
Interleukin-13 (IL-13) Characterized 232 N-glycopeptides across three different N-glycosylation sites, with Asn-52 being the most heavily glycosylated.LC-MS/MS with EThcD fragmentation. koreascience.kr
Arabidopsis proteins Identified 971 O-GlcNAc–modified peptides from 262 proteins, revealing modification sites on proteins involved in transcription, signaling, and development.LC-MS/MS with ETD and HCD. nih.govpnas.org

Quantitative Glycoproteomics for Differential Glycan Expression Studies

Quantitative glycoproteomics aims to measure and compare the abundance of specific glycoproteins and glycoforms across different biological samples, such as diseased versus healthy tissues. nih.gov This approach is critical for identifying changes in glycosylation associated with disease progression and for discovering potential biomarkers. nih.govacs.org

Metabolic labeling with 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose can be integrated with various quantitative MS strategies. One common method is stable isotope labeling. This can be done by labeling the glycans themselves with heavy-isotope-labeled tags or by using established protein-level labeling techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). caltech.educreative-proteomics.com In a typical experiment, one cell population (e.g., control) is grown with normal "light" amino acids, while the other (e.g., treated) is grown with "heavy" isotope-labeled amino acids. The samples are then combined, subjected to glycan enrichment, and analyzed by MS. The mass difference between the light and heavy peptides allows for the direct comparison and relative quantification of a given glycopeptide between the two samples. acs.org

Other labeling strategies include isobaric tags like Tandem Mass Tags (TMT), which are chemically attached to the peptides after digestion. frontiersin.orgthermofisher.com These tags have the same mass, but upon fragmentation in the mass spectrometer, they produce reporter ions of different masses, allowing for multiplexed quantification of several samples simultaneously. By comparing the abundance of a glycopeptide to the abundance of its parent protein (measured from non-glycosylated peptides), it is possible to estimate the change in glycosylation at a specific site, a measure known as site occupancy. acs.org

The fold change in N-glycosylation site occupancy can be calculated as: Fold Change in Site Occupancy = (Fold Change in N-glycopeptide Abundance) / (Fold Change in Core Protein Expression) acs.org

Functional Proteomic Analysis of O-GlcNAcylated Proteins

O-GlcNAcylation is a dynamic and widespread post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. frontiersin.orgiiarjournals.org This modification is crucial for regulating protein function and is involved in fundamental cellular processes, including transcription, signal transduction, and cell cycle control. nih.govfrontiersin.org Dysregulation of O-GlcNAcylation is linked to several human diseases, including cancer and neurodegenerative disorders. nih.govfrontiersin.org

The use of this compound (or its corresponding glucosamine (B1671600) analog) is a cornerstone of functional O-GlcNAc proteomics. bioscience.co.uk The azido (B1232118) sugar is metabolically converted into an azide-modified UDP-sugar donor, which is then used by O-GlcNAc Transferase (OGT) to modify target proteins. nih.govfrontiersin.org This process tags O-GlcNAcylated proteins with an azide (B81097) handle, enabling their enrichment and subsequent identification by mass spectrometry.

These proteomic studies have successfully identified thousands of O-GlcNAcylated proteins and their specific modification sites across various organisms. pnas.orgpnas.org For example, large-scale studies in human cells have revealed O-GlcNAcylation on proteins involved in RNA metabolism and T-cell biology. frontiersin.org In breast cancer cells, proteomic analysis showed abnormally high levels of O-GlcNAcylation on secreted proteins like Heat-Shock 70 kDa protein (HSP70) and Transitional Endoplasmic Reticulum ATPase (TER ATPase), suggesting they could be potential cancer biomarkers. iiarjournals.org Functional analysis of these identified proteins provides critical insights into how O-GlcNAcylation impacts cellular physiology and contributes to disease pathogenesis. nih.govfrontiersin.org

Table 3: Examples of O-GlcNAcylated Proteins Identified via Proteomics and Their Functions

Identified ProteinBiological SystemAssociated Function/ProcessSource
Heat-Shock 70 kDa protein (HSP70) Human Breast Cancer CellsProtein folding, stress response; aberrantly secreted in cancer. iiarjournals.org
Transitional ER ATPase (TER ATPase) Human Breast Cancer CellsProtein quality control in the ER; aberrantly secreted in cancer. iiarjournals.org
TOPLESS (TPL) and homologs ArabidopsisTranscriptional repression, development. nih.gov
Transcription Factors Human CellsRegulation of DNA binding, protein stability, and localization. pnas.org
RNA metabolism proteins Human T-CellsSplicing, RNA processing. frontiersin.org
RACK1 Human Hepatocellular CarcinomaPromotes tumorigenesis by enhancing protein stability and ribosome binding. nih.gov

Mechanistic Studies and Biological Insights Enabled by 2 Azidoacetyl Amino 2 Deoxy D Galactose

Elucidation of O-GlcNAc Transferase Substrate Promiscuity

The modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic post-translational modification regulated by a single pair of enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). sfu.ca OGT catalyzes the addition of GlcNAc from the donor substrate UDP-GlcNAc onto serine and threonine residues of target proteins. nih.gov The use of unnatural sugar analogs like 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose has been instrumental in demonstrating the surprising tolerance of OGT for structurally modified donor substrates.

Studies have shown that when cells are treated with the acetylated form, N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz), it is metabolized into the corresponding azide-functionalized nucleotide sugar, UDP-N-azidoacetylglucosamine (UDP-GlcNAz). nih.govresearchgate.net This unnatural substrate is then utilized by OGT to transfer the azido-sugar (GlcNAz) onto its native protein targets. nih.gov This successful incorporation of a modified sugar highlights the catalytic promiscuity of OGT, demonstrating that the enzyme can accommodate significant structural changes in the N-acyl side chain of its UDP-GlcNAc substrate. sfu.canih.gov

Interestingly, research comparing Ac4GalNAz with its epimer, N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz), revealed that Ac4GalNAz leads to more robust labeling of O-GlcNAcylated proteins in mammalian cells. nih.gov This superior efficiency is not due to OGT having a higher affinity for UDP-GlcNAz derived from GalNAz, but rather points to a metabolic bottleneck in the GlcNAc salvage pathway that is bypassed when using the GalNAc analog. nih.gov This finding underscores that OGT's promiscuity can be effectively exploited for proteomic studies when the appropriate metabolic precursor is chosen.

Table 1: Comparison of Azido-Sugar Reporters for O-GlcNAc Labeling
Metabolic ReporterMetabolic FateObserved Labeling Efficiency of O-GlcNAc ProteinsKey Insight
Ac4GalNAzMetabolized to UDP-GalNAz, then epimerized to UDP-GlcNAz nih.govRobust and faithful labeling nih.govEfficiently bypasses the rate-limiting UDP-GlcNAc pyrophosphorylase step, making it a superior probe for O-GlcNAc. nih.gov
Ac4GlcNAzMetabolized to UDP-GlcNAz via the GlcNAc salvage pathway nih.govWeak metabolic labeling in mammalian cells nih.govRevealed a metabolic bottleneck at the UDP-GlcNAc pyrophosphorylase step. nih.gov
Ac42AzGlcMetabolized to UDP-2AzGlc sfu.caSelectively labels intracellular O-GlcNAc modifications nih.govDemonstrates OGT tolerance for modifications at the C-2 position of the glucose moiety. sfu.canih.gov

Investigation of Intracellular Sugar Chain Metabolic Pathways

The use of this compound has uncovered significant details about the metabolic cross-talk between different sugar salvage pathways. nih.gov The primary route for its conversion into a substrate for OGT involves the N-acetylgalactosamine (GalNAc) salvage pathway. Once the acetylated precursor, Ac4GalNAz, enters the cell, it is deacetylated by cellular esterases. The resulting GalNAz is then converted to GalNAz-1-phosphate by a kinase and subsequently to UDP-GalNAz by the UDP-GalNAc pyrophosphorylase. pnas.org

Crucially, UDP-GalNAz is then epimerized at the C4 position by the enzyme UDP-galactose 4′-epimerase (GALE) to produce UDP-GlcNAz. nih.govresearchgate.net This epimerization is the key step that links the GalNAc salvage pathway to the O-GlcNAcylation machinery. The dependence on GALE was confirmed in experiments using a mutant CHO cell line (ldlD) that lacks C4 epimerase activity; in these cells, treatment with Ac4GalNAz did not result in the labeling of O-GlcNAcylated proteins. nih.gov

Competition experiments have further solidified this metabolic map. When cells were co-incubated with Ac4GalNAz and a high concentration of natural GalNAc, the azide-dependent labeling was completely inhibited. pnas.org This demonstrates that both the natural and the azido-modified sugar compete for the same enzymes in the GalNAc salvage pathway. These studies provide a clear route for how an exogenous galactose analog can be metabolically transformed to label the O-GlcNAc proteome. nih.gov

Table 2: Metabolic Pathway of Ac4GalNAz for O-GlcNAc Labeling
StepProcessEnzyme(s) InvolvedProductReference
1Cellular Uptake and DeacetylationCellular EsterasesN-Azidoacetylgalactosamine (GalNAz) frontiersin.org
2PhosphorylationGalNAc KinaseGalNAz-1-phosphate pnas.org
3UTP AdditionUDP-GalNAc PyrophosphorylaseUDP-GalNAz pnas.org
4C4 EpimerizationUDP-galactose 4′-epimerase (GALE)UDP-GlcNAz nih.govresearchgate.net
5GlycosylationO-GlcNAc Transferase (OGT)Azide-labeled O-GlcNAc Protein nih.gov

Unraveling Glycosylation Dynamics in Cellular Signaling

Protein O-GlcNAcylation is a highly dynamic modification that regulates cellular signaling pathways in a manner analogous to phosphorylation. nih.gov It is involved in processes ranging from nutrient sensing to cell cycle control. nih.gov A major challenge in studying O-GlcNAc is its rapid turnover, which makes it difficult to capture its state at a specific moment. Metabolic labeling with this compound provides a powerful method for time-resolved tagging of newly synthesized O-GlcNAc modifications, offering a window into these dynamics. nih.gov

By introducing Ac4GalNAz to cell cultures for defined periods, researchers can specifically label proteins that become O-GlcNAcylated during that time. The incorporated azide (B81097) group serves as a bioorthogonal chemical handle, allowing for subsequent covalent attachment of probes for visualization or enrichment. researchgate.net This strategy has been used to study how O-GlcNAc levels on specific proteins change in response to various stimuli. For instance, studies have shown that glucose concentration can affect the efficiency of Ac4GalNAz labeling, highlighting the link between nutrient availability and glycosylation dynamics. synvenio.com Furthermore, the ability to label and identify O-GlcNAcylated proteins has been crucial in linking this modification to the regulation of signaling molecules, such as the transcription factor FoxO1A and the ubiquitin ligase NEDD4-1. nih.gov This approach enables the investigation of how dynamic glycosylation events control protein activity and downstream signaling cascades. nih.govnih.gov

Roles of Glycan Modifications in Protein Function and Localization

A primary application of this compound is the identification of O-GlcNAcylated proteins on a proteome-wide scale. nih.govfrontiersin.org By metabolically labeling proteins with an azide tag, researchers can use click chemistry to attach a biotin (B1667282) probe. researchgate.net This allows for the affinity purification of the labeled proteins, which can then be identified by mass spectrometry. nih.govnih.gov

This chemical proteomics approach has led to the identification of hundreds of O-GlcNAcylated proteins, confirming known targets and discovering many new ones. nih.gov These proteins are involved in a vast array of cellular functions, including transcription, protein stability, and signal transduction. nih.gov For example, this method confirmed the O-GlcNAcylation of nuclear pore proteins and transcription factors, which are known to be heavily modified. nih.gov It also enabled the identification of O-GlcNAc on proteins like the forkhead box protein O1A (FoxO1A), providing evidence for its regulation by this modification. nih.gov

By identifying the specific proteins that are glycosylated, scientists can formulate hypotheses about how O-GlcNAc affects their function. The modification can alter a protein's localization, its interaction with other proteins, its stability, or its enzymatic activity. nih.gov The ability to visualize the location of newly glycosylated proteins within the cell—for instance, showing robust labeling in the nucleus—further helps in understanding the functional consequences of O-GlcNAcylation. nih.gov

Table 3: Selected Proteins Identified as O-GlcNAcylated Using Ac4GalNAz Labeling
ProteinGeneral FunctionImplication of O-GlcNAcylationReference
Host cell factor 1 (HCF-1)Transcriptional co-regulatorO-GlcNAcylation is critical for its proteolytic processing and function. nih.gov
Nuclear pore proteins (e.g., Nup62)Component of the nuclear pore complexRegulates nucleocytoplasmic transport and nuclear pore integrity. nih.govpnas.org
Forkhead box protein O1A (FoxO1A)Transcription factorLabeling with GalNAz confirms its status as an O-GlcNAcylated protein, suggesting regulation of its activity by O-GlcNAc. nih.gov
NEDD4-1E3 ubiquitin ligaseIdentification via chemical reporters suggests its function may be modulated by O-GlcNAcylation. nih.gov

Comparative Analysis and Future Perspectives of Azido Sugars in Glycoscience

Comparison with N-Azidoacetylmannosamine (ManNAz) and N-Azidoacetylglucosamine (GlcNAz) Probes

GalNAz, ManNAz, and GlcNAz are the most commonly used azido-sugars for metabolic labeling, each accessing different glycosylation pathways. nih.gov ManNAz is a precursor for azido-sialic acid, which is primarily incorporated into N-linked glycans on cell surface proteins. thermofisher.com GlcNAz and GalNAz are predominantly used to label O-linked glycosylations (O-GlcNAc and O-GalNAc, respectively). thermofisher.com

The metabolic fates of these sugars are interconnected. GalNAz, designed to probe mucin-type O-glycans that start with a GalNAc residue, can be converted by the cell's machinery into UDP-GalNAz. researchgate.netrsc.org This intermediate can then be epimerized by UDP-galactose 4′-epimerase (GALE) to form UDP-N-azidoacetylglucosamine (UDP-GlcNAz), leading to the labeling of O-GlcNAc-modified proteins inside the cell. researchgate.netnih.gov This metabolic cross-talk means that GalNAz can report on more than just mucin-type glycans. In fact, GalNAz often provides more robust labeling of O-GlcNAcylated proteins than GlcNAz itself, as it is well-tolerated by the GalNAc salvage pathway. researchgate.netnih.gov

In comparative studies, the choice of azido-sugar significantly impacts the outcome. For instance, in an analysis of secreted proteins from HeLa cells, ManNAz-based labeling was found to be more efficient for enriching secreted and plasma membrane proteins compared to GalNAz and GlcNAz. nih.gov The enrichment of secreted proteins with ManNAz was 130% higher than with GalNAz and 67.2% higher than with GlcNAz. nih.gov Conversely, a study on hepatocellular carcinoma cells found that GalNAz (referred to as GalAz in the study) exhibited higher labeling efficiency at lower concentrations and outperformed ManNAz in labeling tumors in vivo. illinois.edunih.gov

Table 1: Comparative Features of Common Azido-Sugar Probes

Feature N-Azidoacetylgalactosamine (GalNAz) N-Azidoacetylmannosamine (ManNAz) N-Azidoacetylglucosamine (GlcNAz)
Primary Target Glycans Mucin-type O-linked glycans (O-GalNAc). rsc.org Sialic acid-containing N-linked glycans. thermofisher.com O-linked N-acetylglucosamine (O-GlcNAc). thermofisher.com
Metabolic Pathway Enters the GalNAc salvage pathway. researchgate.net Can be epimerized to UDP-GlcNAz. nih.gov Enters the sialic acid biosynthetic pathway. thermofisher.com Enters the GlcNAc salvage pathway. nih.gov
Labeling Efficiency Shows robust labeling of O-GlcNAc, sometimes better than GlcNAz. researchgate.net Higher efficiency than ManNAz in some cancer models. illinois.edunih.gov High efficiency for secreted and plasma membrane proteins. nih.gov Generally shows weaker metabolic labeling compared to other azido-sugars. nih.gov
Metabolic Cross-Talk Significant; UDP-GalNAz is converted to UDP-GlcNAz by GALE, labeling O-GlcNAc proteins. researchgate.netnih.gov Primarily directed towards sialic acids. Can be converted from UDP-GalNAz. nih.gov

Advantages of Galactosamine-Based Metabolic Reporters in Specific Glycan Research

The primary advantage of GalNAz lies in its ability to probe mucin-type O-linked glycosylation, the most abundant form of O-glycosylation, which is initiated by the addition of GalNAc to serine or threonine residues. rsc.org This makes GalNAz an invaluable tool for studying pathologies associated with aberrant mucin expression, such as in various cancers.

Furthermore, the metabolic conversion of GalNAz to UDP-GlcNAz provides a powerful, albeit indirect, route to label intracellular O-GlcNAcylated proteins. nih.gov Studies have shown that this pathway can be exploited for more efficient labeling than by using GlcNAz directly. researchgate.netnih.gov This is because the enzymes of the GalNAc salvage pathway appear to tolerate the azido-acetylated substrate well, leading to higher concentrations of the corresponding UDP-sugar donor available for glycosyltransferases. researchgate.net

In specific contexts, such as hepatocellular carcinoma, GalNAz has demonstrated superior performance for in vivo tumor labeling and subsequent targeted drug delivery via click chemistry. illinois.edunih.gov This suggests that the metabolic flux and uptake of GalNAz may be more favorable in certain cell types or tissues, highlighting its advantage for specific research applications. nih.gov Competition experiments have confirmed that GalNAz engages the GalNAc salvage pathway, as its labeling is inhibited by natural GalNAc but not by galactose. researchgate.net

Limitations and Challenges in Current Azido-Glycan Methodologies

Despite their utility, azido-glycan methodologies face several limitations. A fundamental challenge is that the azide (B81097) group, which replaces a natural hydroxyl group, is structurally different in size and character. acs.orgnih.gov This modification can hamper the acceptance of the azido-sugar by enzymes in the glycan biosynthetic pathway, potentially altering metabolic flux or preventing incorporation altogether. acs.orgnih.gov Therefore, results from azido-sugar labeling may not always quantitatively represent the natural glycosylation process. nih.gov Care must be taken in interpreting data, particularly when inferring the absence of glycosylation. nih.gov

Another challenge is the potential for metabolic cross-talk and off-target labeling. As seen with GalNAz, its conversion to a GlcNAz derivative complicates studies aiming to exclusively label mucin-type glycans. researchgate.netnih.gov Additionally, some studies have noted that under certain conditions, peracetylated monosaccharides can lead to non-enzymatic S-glycosylation of cysteine residues, creating potential artifacts. nih.gov

Emerging Applications and Design Principles for Advanced Glycoprobes

The limitations of current probes are driving the development of the next generation of glycoprobes with improved selectivity and functionality. A key design principle is to create reporters that are more selective for a single class of glycosylation. acs.org For example, to make GalNAz more selective for mucin-type O-glycans and prevent its epimerization to a GlcNAz derivative, researchers have explored modifications to the sugar ring. Replacing the 4-hydroxyl group of GalNAz with a fluorine atom (creating 4FGalNAz) was hypothesized to lock the stereochemistry and prevent epimerization by GALE. acs.org While this specific probe was unexpectedly found to be a primary substrate for O-GlcNAc transferase (OGT) rather than a label for cell-surface mucins, the study highlights the principle of using subtle chemical modifications to direct a probe's metabolic fate. acs.org

Another design strategy focuses on improving the physicochemical properties of the probes, such as aqueous solubility, to enhance their utility in vivo. acs.org For other types of chemical reporters, like methylcyclopropene (Cyoc)-tagged sugars, varying the number of acetyl groups was shown to significantly impact labeling efficiency, with tri- and diacetylated versions providing better results than the traditional tetra-acetylated form due to improved properties. acs.org

Emerging applications are expanding beyond simple visualization and proteomics. The ability to metabolically label cell surfaces with chemical tags enables targeted delivery of therapeutics. illinois.edunih.gov By labeling cancer cells with azido-sugars, researchers can then target these cells with drugs conjugated to a reaction partner (like DBCO), using click chemistry to achieve high targeting efficiency. nih.gov The design of advanced glycoprobes is guided by principles aimed at creating biosensors with high sensitivity and specificity, minimizing background signals, and ensuring that the probe itself does not significantly perturb the biological system under study. nih.govnih.gov These efforts promise to yield more precise tools for dissecting the complex world of the glycome.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose?

  • Methodological Answer : Synthesis typically involves azide modification of D-galactosamine derivatives. A common approach is the reaction of 2-amino-2-deoxy-D-galactose with azidoacetyl chloride under inert conditions (argon/nitrogen) to introduce the azide functional group. Characterization requires NMR spectroscopy (¹H, ¹³C) to confirm substitution at the C2 position, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify the azide stretch (~2100 cm⁻¹). Purity should be assessed via HPLC (≥95% as per industry standards) .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents like DMSO, DMF, or DCM (1–5 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer to ≤0.1% DMSO to avoid cytotoxicity. Sonication or gentle heating (37°C) may enhance dissolution. Store stock solutions at −20°C under anhydrous conditions to prevent azide degradation .

Q. What safety protocols are critical when working with azide-functionalized sugars like this compound?

  • Methodological Answer : Azides can form explosive metal azides upon contact with heavy metals (e.g., copper). Use nitrile gloves , lab coats , and splash goggles . Work in a fume hood to avoid inhalation. Avoid metal spatulas; use plastic or ceramic tools. Dispose of waste via approved protocols for azide-containing compounds. Refer to OSHA HCS guidelines (e.g., SDS sections on reactivity and disposal) .

Advanced Research Questions

Q. How can this compound be applied in glycobiology to study glycosylation dynamics?

  • Methodological Answer : The azide group enables bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for labeling glycans. For example:
  • Metabolic labeling : Incubate cells with the compound (50–200 µM, 24–48 hrs) to incorporate azide-tagged galactosamine into glycoproteins.
  • Detection : Use alkyne-modified fluorophores (e.g., Cy5-alkyne) for in-gel fluorescence or microscopy. Validate incorporation via Western blot with anti-azide antibodies .

Q. What experimental designs are optimal for click chemistry conjugation with this compound?

  • Methodological Answer : For CuAAC:
  • Reaction conditions : 1 mM azide substrate, 2 mM alkyne probe, 1 mM CuSO₄, 2 mM sodium ascorbate in PBS/THF (1:1), 1–2 hrs at RT.
  • Controls : Include no-azide and no-alkyne groups to rule out nonspecific binding.
  • Post-reaction purification : Use size-exclusion chromatography or dialysis to remove copper residues, which can interfere with downstream assays .

Q. How do researchers address contradictory data in toxicity studies involving this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., IC₅₀ variability) may arise from differences in cell lines or azide stability. To resolve:
  • Standardize assays : Use MTT or resazurin assays with matched cell densities and exposure times (e.g., 24 vs. 48 hrs).
  • Monitor azide stability : Test compound integrity via HPLC before/after experiments.
  • Control for metabolic activity : Compare with non-azidated analogs (e.g., N-acetylgalactosamine) to isolate azide-specific effects .

Q. What strategies are used to validate the specificity of azide labeling in complex biological systems?

  • Methodological Answer : To confirm labeling specificity:
  • Competitive inhibition : Pre-treat cells with excess non-azidated galactosamine (1 mM) to block incorporation.
  • Orthogonal validation : Combine click chemistry with lectin staining (e.g., RCA-I for β-galactose) or glycosidase digestion (e.g., β-galactosidase) to verify glycan localization.
  • Mass spectrometry : Perform LC-MS/MS on enriched glycopeptides to identify azide-modified sites .

Q. How can this compound be used to track metabolic flux in cancer cells?

  • Methodological Answer : The azide tag allows tracking of galactosamine utilization in pathways like hexosamine biosynthesis or mucin glycosylation :
  • Pulse-chase experiments : Treat cells with the compound (100 µM, 4–6 hrs), then replace with azide-free media. Harvest at intervals for click chemistry labeling.
  • Imaging : Use STED microscopy with alkyne-Alexa Fluor 647 to visualize real-time glycan dynamics.
  • Quantitative analysis : Normalize fluorescence intensity to total protein (BCA assay) to account for cell proliferation .

Q. What advanced techniques optimize yield in large-scale syntheses of azide-modified sugars?

  • Methodological Answer : Scale-up requires:
  • Inert conditions : Use Schlenk lines or gloveboxes to prevent azide degradation.
  • Catalyst optimization : Screen Cu(I)/ligand ratios (e.g., TBTA vs. THPTA) for click reactions.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC with C18 columns.
  • Yield analysis : Compare theoretical vs. actual yields via qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How do researchers design experiments to study structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :
    SAR studies involve:
  • Analog synthesis : Modify functional groups (e.g., replace azide with alkyne or vary acetyl positions).
  • Biological testing : Assay analogs for glycan incorporation efficiency (click chemistry) and cytotoxicity (LDH release assays).
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with glycosyltransferases like GalNAc-T2.
  • Data integration : Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .

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